molecular formula C10H14N2O2 B1295746 N-(2-Hydroxyethyl)-N-methyl-N'-phenylurea CAS No. 36097-31-1

N-(2-Hydroxyethyl)-N-methyl-N'-phenylurea

Cat. No. B1295746
CAS RN: 36097-31-1
M. Wt: 194.23 g/mol
InChI Key: RTHANHWVYMZYHL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(2-Hydroxyethyl)-N-methyl-N'-phenylurea involves various organic reactions, as seen in the provided studies. In one study, the synthesis of N-(methyl substituted phenyl)-N'-(2-hydroxy-3-naphthoyl)urea was achieved by reacting 2-hydroxy-3-naphthoyl chloride with methyl substituted phenylureas. Optimal conditions included benzene as a solvent and triethylamine as an acid-binding agent, with specific molar ratios and reaction times leading to high purity and yield of the compound . Another study reported the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide through a multi-step process involving acetylation, esterification, and ester interchange, with high yields at each step and a total yield of 88.0% . These methods demonstrate the versatility of urea derivatives in organic synthesis.

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using various spectroscopic techniques. Ultraviolet (UV), infrared (IR), and mass spectrometry (MS) analyses were employed to determine the structures of the products in the first study . Similarly, IR and MS spectroscopy were used to analyze the products in the second study, with characteristic peaks being assigned and the molecular structure of the intermediates and final product identified . These techniques are crucial for verifying the successful synthesis of the desired compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typical of organic chemistry, including acylation, esterification, and amine reactions. The first study utilized the reaction of an acid chloride with ureas, which is a common method for synthesizing urea derivatives . The second study involved a sequence of reactions starting with acetylation, followed by esterification and ester interchange, to produce the target acetamide . These reactions are indicative of the complexity and specificity required in organic synthesis to obtain the desired products.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are inferred from their purity, yield, and structural analysis. High purity levels, such as 97.40%, 95.72%, 97.69%, and 99.44%, indicate that the synthesized compounds have well-defined chemical structures and minimal impurities . The yields, ranging from 47.1% to 71.5%, provide insight into the efficiency of the synthesis processes . The spectroscopic data confirm the molecular structures, which are essential for understanding the physical and chemical behavior of these compounds .

Relevant Case Studies

While the provided data does not include specific case studies, the third paper mentions the investigation of N'-phenyl-N-hydroxyureas as inhibitors of human carbonic anhydrases, particularly the tumor-associated isoforms. The most effective inhibitors showed promising inhibition constants, making them of interest for antitumor studies . This demonstrates a potential application of urea derivatives in medicinal chemistry. Additionally, the fourth paper explores the chelating properties of a thiourea derivative with metal ions, which could have implications in materials science and coordination chemistry .

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity information, safety precautions, and first-aid measures.


Future Directions

This involves identifying areas where further research is needed. It could include potential applications, unanswered questions about the compound’s properties or behavior, or new methods of synthesis.


properties

IUPAC Name

1-(2-hydroxyethyl)-1-methyl-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-12(7-8-13)10(14)11-9-5-3-2-4-6-9/h2-6,13H,7-8H2,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHANHWVYMZYHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60957501
Record name N-(2-Hydroxyethyl)-N-methyl-N'-phenylcarbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60957501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Hydroxyethyl)-N-methyl-N'-phenylurea

CAS RN

36097-31-1
Record name IPO 2363
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036097311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Hydroxyethyl)-N-methyl-N'-phenylcarbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60957501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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